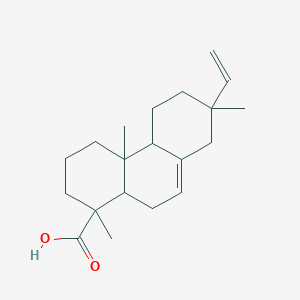

Isopimaric acid

描述

Isopimaric acid is a tricyclic diterpene resin acid primarily found in conifer trees. It is known for its biological activities, including acting as a large conductance calcium-activated potassium channel opener . The compound has a chemical formula of C20H30O2 and a molar mass of 302.45 g/mol .

准备方法

异松香酸可以通过多种方法合成。 一种常见的方法是用异丁醇胺沉淀法从松香中分离异松香酸 。 该工艺简化了操作步骤,提高了异松香酸的收率。 另一种方法是将异松香醇(前体)氧化生成异松香酸 .

化学反应分析

异松香酸会经历几种类型的化学反应:

这些反应中常用的试剂包括对甲苯磺酸等氧化剂和甲醇中镁等还原剂 。 这些反应形成的主要产物是具有修饰官能团的各种异松香酸衍生物 .

科学研究应用

Antitumor Activity

Recent studies have highlighted the potential of isopimaric acid as an effective agent against various cancer types.

- Mechanism of Action : this compound functions as an ion channel regulator, impacting calcium homeostasis and oxidative phosphorylation pathways. It has been shown to inhibit the proliferation and metastasis of breast cancer cells, specifically in triple-negative breast cancer models (4 T1, MDA-MB-231, and MCF-7) .

- Case Study : In vitro and in vivo experiments demonstrated that this compound significantly reduced the growth rates of these cancer cells by interfering with the epithelial-mesenchymal transition (EMT) and Wnt signaling pathways .

Antibacterial Properties

This compound has demonstrated notable antibacterial effects, particularly against multidrug-resistant strains.

- Activity Against Resistant Strains : Extracted from Pinus nigra, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 32 to 64 µg/mL .

- Research Findings : The compound was evaluated in combination with antibiotics but did not enhance their efficacy, indicating its potential as a standalone treatment option for resistant infections .

Antihypertensive and Hypocholesterolemic Effects

This compound has also been associated with cardiovascular health.

- Pharmacological Activities : It has been recognized for its antihypertensive and hypocholesterolemic properties, contributing to overall cardiovascular health by lowering blood pressure and cholesterol levels .

- Research Methodology : A selective LC-MS/MS approach was developed to quantify serum levels of this compound in rat models, facilitating further pharmacokinetic studies to understand its in vivo effects .

Plant Growth Promotion

Emerging research indicates that this compound can positively influence plant growth.

- Effects on Rice Seedlings : this compound promoted growth in Oryza sativa (rice) seedlings by modulating phytohormone levels. It altered the correlation between root weight and growth-related hormones, suggesting a mechanism for enhancing plant development .

- Significance : This application opens avenues for using this compound in agricultural practices to improve crop yields through natural growth regulators.

Neuroprotective Effects

This compound shows promise in neuropharmacology.

- Anti-Epileptic Mechanism : Studies indicate that this compound can inhibit oxidative stress and inflammation in microglial cells, which are pivotal in neurological conditions. It enhances the expression of antioxidant enzymes while suppressing inflammatory cytokines .

- Potential Applications : These findings suggest that this compound could be explored as a therapeutic agent for neurodegenerative diseases and epilepsy management.

Data Summary Table

作用机制

异松香酸的主要作用机制是作用于大电导钙激活钾通道(BK通道)。 它增强了这些通道α亚基的钙和电压敏感性,而不影响其电导 。 这种相互作用导致钾离子外流增加,使静息膜电位超极化,并降低细胞兴奋性 。 此外,异松香酸已被证明可以抑制小胶质细胞的氧化应激和炎症,有助于其抗癫痫作用 .

相似化合物的比较

异松香酸类似于其他树脂酸,如松香酸和沙达香酸 。 它以其作为大电导钙激活钾通道的有效开放剂的能力而独树一帜 。 这一特性使其与其他树脂酸区别开来,其他树脂酸可能对这些离子通道没有相同水平的活性。

类似化合物包括:

松香酸: 另一种具有类似生物活性的树脂酸,但结构特征不同.

沙达香酸: 一种具有类似性质但对离子通道的影响研究较少的树脂酸.

异松香酸调节离子通道的独特能力使其成为各种科学和工业应用的宝贵化合物。

生物活性

Isopimaric acid (IPA) is a naturally occurring abietane diterpene predominantly found in various coniferous species, particularly in the genus Pinus. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, antihypertensive, and hypocholesterolemic effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Pharmacological Properties

This compound exhibits a wide range of pharmacological activities:

- Antibacterial Activity : IPA has shown effectiveness against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies report minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, which indicates its potential as an antimicrobial agent in treating resistant bacterial infections .

- Anticancer Effects : Research indicates that IPA may inhibit cancer cell proliferation and metastasis. It acts as an ion channel regulator, influencing calcium signaling pathways crucial for cellular growth and differentiation .

- Antihypertensive and Hypocholesterolemic Activities : IPA has been investigated for its role in lowering blood pressure and cholesterol levels, which could contribute to cardiovascular health .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Ion Channel Regulation : IPA has been identified as an ion channel regulator that modulates calcium influx in cells. This regulation is vital for various cellular functions, including muscle contraction and neurotransmitter release .

- Impact on Gene Expression : In plant studies, IPA has been shown to influence the expression of genes related to defense responses. For example, it significantly reduced the expression of resistance-related genes in rice seedlings, suggesting a potential role in plant growth regulation by modulating stress responses .

- Pharmacokinetics : A pharmacokinetic study demonstrated that IPA undergoes secondary absorption when administered orally. The absolute bioavailability was measured at approximately 11.9% to 17.5% for different doses, indicating that the compound's absorption dynamics are complex and warrant further investigation .

Table 1: Summary of Biological Activities of this compound

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound extracted from Pinus nigra demonstrated significant activity against MDR strains. The research highlighted IPA's potential as a natural alternative to synthetic antibiotics in combating resistant bacterial infections .

Case Study: Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by affecting ion channel activity and calcium signaling pathways. This suggests a promising avenue for developing new anticancer therapies based on natural compounds like IPA .

4. Conclusion

This compound presents a compelling profile of biological activity with significant implications for pharmacological applications. Its antibacterial properties against resistant strains, coupled with anticancer potential and effects on cardiovascular health, position it as a valuable compound for further research and development. Future studies should focus on elucidating the precise mechanisms underlying its actions and exploring its therapeutic potential in clinical settings.

属性

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYATHGRPJZBNA-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022233 | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5835-26-7 | |

| Record name | Isopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 164 °C | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isopimaric acid?

A1: this compound has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV-vis, FT-IR, MS, 1H NMR, and 13C NMR. [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound is relatively stable in acetic acid but undergoes significant isomerization when treated with stronger acids like HCl or H2SO4 at refluxing temperatures. The rate of isomerization increases with higher initial concentrations and longer treatment times. []

Q4: What happens to this compound when exposed to high temperatures?

A4: When heated to temperatures between 250-270°C under nitrogen, this compound undergoes thermal isomerization, primarily forming 8,15-isopimaric acid and sandaracopimaric acid. This isomerization rate is faster at higher temperatures and with longer treatment times. []

Q5: How does this compound interact with biological targets?

A5: this compound acts as a modulator of ion channels, specifically large-conductance calcium-activated potassium channels (BK channels). It has been shown to increase the sensitivity of these channels to calcium ions (Ca2+) and shift their voltage dependence towards hyperpolarization. [, , ] This interaction appears to occur through binding to the alpha subunit of the BK channel. []

Q6: What are the downstream effects of this compound's interaction with BK channels?

A6: By modulating BK channel activity, this compound can reduce cellular excitability. In cardiomyocytes, this effect manifests as shortened action potential duration and reduced spontaneous beating frequency. [, ] In neuronal cells, this compound also reduces excitability, potentially contributing to its analgesic properties. []

Q7: What is the role of this compound in foam cell formation and atherosclerosis?

A7: this compound has demonstrated the ability to inhibit the formation of macrophage-derived foam cells, a critical early event in atherosclerosis development. This effect is mediated by promoting cholesterol efflux from macrophages, primarily through the PPARγ-LXRα-ABCA1 pathway. []

Q8: How does the structure of this compound influence its biological activity?

A9: Minor structural modifications to this compound can significantly impact its activity. For instance, while this compound activates BK channels, its structural isomer, abietic acid, shows no such effect. [] This highlights the importance of specific structural features for target interaction and activity.

Q9: What is the bioavailability of this compound following oral administration?

A10: this compound exhibits secondary absorption after oral administration, with absolute bioavailability values of 11.9% and 17.5% for doses of 50 mg/kg and 100 mg/kg, respectively, in rats. []

Q10: What are the potential applications of this compound based on its biological activities?

A10: this compound's diverse biological activities suggest potential applications in several areas:

- Antibacterial agent: Its activity against MRSA and other bacterial strains warrants further investigation for potential use in treating bacterial infections. [, ]

- Anti-atherosclerotic agent: Its ability to inhibit foam cell formation and promote cholesterol efflux makes it a promising candidate for developing new therapies for atherosclerosis. []

- Analgesic agent: Its modulation of BK channels and potential interaction with the endocannabinoid system suggests possible applications in pain management. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。